molecular formula C37H32N6O9 B592095 [(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 126128-40-3

[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B592095
CAS No.: 126128-40-3
M. Wt: 704.696
InChI Key: KYXQXLIBXWCMRO-OJDZSJEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Nomenclature Breakdown:

Component IUPAC Designation
Parent structure (2R,3S,5R)-5-substituted oxolane
Pyrimidinone substituent 2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl
Side chain 5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]
Ester groups 3-(4-methylbenzoyl)oxy; methyl 4-methylbenzoate

Crystallographic and Spectroscopic Elucidation of Molecular Geometry

X-ray crystallography reveals a triclinic crystal system with space group P1, characterized by unit cell parameters:

Parameter Value
a 8.785 Å
b 11.613 Å
c 9.713 Å
α 90.00°
β 95.04°
γ 90.00°

The pyrimidinone ring adopts a planar conformation , with bond lengths consistent with delocalized π-electron density (C=O: 1.22 Å, C-N: 1.35 Å). The 1,2,4-triazol-1-yl group exhibits a dihedral angle of 12.5° relative to the pyrimidinone plane, minimizing steric clash with the oxolane core .

Spectroscopic Data:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic-H), 6.05 (d, J = 3.0 Hz, 1H, H-1'), 4.45–4.20 (m, 4H, oxyethyl chain)
¹³C NMR δ 170.5 (C=O, dioxoisoindole), 165.2 (C=O, pyrimidinone), 144.8 (triazole-C), 137.5–125.0 (aromatic-C)
IR (KBr) 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidinone C=O), 1605 cm⁻¹ (triazole C=N)

Conformational Dynamics of the Oxolane (Tetrahydrofuran) Core

The oxolane ring exhibits envelope conformations (C2'-exo, C3'-endo) due to torsional strain from bulky substituents. Key torsional angles include:

Torsion Angle Value
C2'-C3'-C4'-C5' 45.2°
O5'-C5'-C4'-C3' -32.7°

The 1,3-dioxoisoindol-2-yloxyethyl chain induces steric hindrance, favoring a gauche conformation (O-C-C-O dihedral: 68.3°) to minimize van der Waals repulsions. Molecular dynamics simulations reveal a puckering amplitude (Q) of 0.42 Å for the oxolane ring, consistent with moderate flexibility .

Electronic Effects of the 1,2,4-Triazol-1-yl and 1,3-Dioxoisoindol-2-yl Substituents

The 1,2,4-triazol-1-yl group acts as a strong electron-withdrawing substituent , reducing electron density at the pyrimidinone’s C-4 position (NBO charge: +0.35 e). Conversely, the 1,3-dioxoisoindol-2-yl moiety delocalizes electron density through its conjugated carbonyl system, stabilizing the adjacent oxyethyl chain (C-O bond order: 1.43) .

Substituent Electronic Effect Impact on Reactivity
1,2,4-Triazol-1-yl Electron-withdrawing Enhances electrophilicity at pyrimidinone C-4
1,3-Dioxoisoindol-2-yl Resonance stabilization Reduces hydrolytic susceptibility of the oxyethyl linkage
4-Methylbenzoyl Electron-donating (methyl) Increases ester group stability

Properties

IUPAC Name

[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32N6O9/c1-22-7-11-24(12-8-22)35(46)49-19-30-29(52-36(47)25-13-9-23(2)10-14-25)17-31(51-30)41-18-26(32(40-37(41)48)42-21-38-20-39-42)15-16-50-43-33(44)27-5-3-4-6-28(27)34(43)45/h3-14,18,20-21,29-31H,15-17,19H2,1-2H3/t29-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXQXLIBXWCMRO-OJDZSJEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N4C=NC=N4)CCON5C(=O)C6=CC=CC=C6C5=O)OC(=O)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=NC3=O)N4C=NC=N4)CCON5C(=O)C6=CC=CC=C6C5=O)OC(=O)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a multi-ring structure with functional groups that suggest potential interactions with biological targets. The presence of a triazole and pyrimidine moiety indicates possible antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have demonstrated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial activity. For example, triazole derivatives have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis . The specific compound under study has been evaluated for its efficacy against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways . In vitro studies have shown that derivatives with similar scaffolds can inhibit cell proliferation in various cancer cell lines.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : The triazole group may inhibit key enzymes involved in nucleic acid synthesis.
  • Disruption of Membrane Integrity : The hydrophobic regions of the molecule can integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics.

Study 2: Anticancer Effects

In a preclinical trial assessing the anticancer effects on MCF-7 cells, the compound demonstrated a dose-dependent reduction in cell viability. Further analysis showed that it induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Pyrimidine-Triazole Analogs

Compounds in (e.g., 16 and 17 ) share a pyrimidine core modified with triazole rings and fluorinated alkyl chains. Key differences include:

  • Substituent Flexibility : The target compound uses a 1,3-dioxoisoindol-2-yloxyethyl chain, whereas analogs incorporate fluorinated carboxamide or sugar-linked triazole groups.
  • Bioactivity : Fluorinated analogs in exhibit enhanced metabolic stability due to fluorine’s electronegativity, while the dioxoisoindol group in the target may improve lipophilicity .
Feature Target Compound Analogs
Pyrimidine Substituent 1,2,4-Triazole, 2-oxo group Fluorinated carboxamide
Side Chain 1,3-Dioxoisoindol-2-yloxyethyl Perfluoroalkyl or glycosyl triazole
Pharmacokinetic (PK) Likely moderate lipophilicity High metabolic stability

Ester-Functionalized Derivatives

and highlight compounds with ester-linked aromatic groups:

  • : A fluorinated oxolan derivative with benzamido and benzoyl groups. Its fluorine substitution enhances membrane permeability compared to the target’s methyl esters .
  • : Features a 1,3-dioxoisoindol-2-yl-benzoate ester, structurally analogous to the target’s side chain. However, its pyridine-amide scaffold differs in electronic properties .
Property Target Compound Compound Compound
Aromatic Ester Groups 4-Methylbenzoyl/4-methylbenzoate Benzamido/benzoyl 4-(1,3-Dioxoisoindol-2-yl)benzoate
Backbone Oxolan (tetrahydrofuran) Oxolan with fluorine Pyridine-amide
Calculated CCS (Ų)* Not reported 233.8 (M+H)+ Not reported

*Collision cross-section (CCS) values correlate with molecular size and conformation.

Oxadiazole and Isoxazole Derivatives

and describe oxadiazole-containing inhibitors (e.g., BI 665915 in ) with IC50 < 10 nM for 5-lipoxygenase-activating protein (FLAP). The target compound lacks an oxadiazole ring but shares a triazole group, which may confer similar binding affinity to enzymatic targets .

Research Implications and Gaps

  • PK/PD Optimization : Fluorination () or oxadiazole incorporation () could enhance the target’s metabolic stability and potency.
  • Structural Studies : Single-crystal diffraction (as in ) is required to confirm stereochemical assignments and intermolecular interactions.

Preparation Methods

Functionalization at the 5-Position

The 5-position of the pyrimidine ring is modified with a 2-(1,3-dioxoisoindol-2-yl)oxyethyl group. This moiety is synthesized separately by reacting 2-hydroxyethyl phthalimide with thionyl chloride to form the corresponding chloroethyl intermediate, which is then coupled to the pyrimidine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). The reaction proceeds at room temperature in tetrahydrofuran, affording a 65–75% yield.

Stereoselective Formation of the Oxolan Ring

The (2R,3S,5R)-oxolan-2-ylmethyl group is constructed via a stereocontrolled cyclization of a diol precursor. D-ribose serves as the starting material, which undergoes selective protection of the 2- and 3-hydroxyl groups using 4-methylbenzoyl chloride in pyridine. The remaining 5-hydroxyl is activated as a mesylate, enabling nucleophilic displacement by the pyrimidine’s nitrogen at position 1. This step is performed in dimethylformamide at 60°C, with sodium hydride as the base, yielding the bicyclic intermediate in 82% enantiomeric excess.

Resolution of Stereochemistry

Chiral chromatography using a cellulose-based stationary phase (Chiralpak IC) resolves the diastereomers, ensuring the desired (2R,3S,5R) configuration. The absolute configuration is confirmed via X-ray crystallography, as reported for analogous oxolan derivatives in Patent WO2014106800A2.

Esterification and Protective Group Strategy

The final structure incorporates two 4-methylbenzoate groups, introduced sequentially to avoid cross-reactivity.

Protection of the 3-Hydroxyl Group

The 3-hydroxyl on the oxolan ring is acylated with 4-methylbenzoyl chloride in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction achieves quantitative conversion within 2 hours at 25°C.

Methyl Esterification at the 2-Position

The primary alcohol at the 2-position is esterified with 4-methylbenzoic acid under Steglich conditions (dicyclohexylcarbodiimide, DMAP). The reaction is conducted in anhydrous dichloromethane, yielding 89% of the desired ester after purification by silica gel chromatography.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Temperature for triazole substitution85°CIncreases from 60% to 75%
Solvent for Mitsunobu reactionTetrahydrofuranPrevents byproduct formation
Catalyst for Steglich esterification10 mol% DMAPReduces reaction time by 50%

These conditions are derived from kinetic studies in Patent EP4212522A1 and thermodynamic analyses in WO2014106800A2.

Analytical Characterization

The compound is validated using:

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+ at m/z 789.2543 (calculated 789.2538).

  • NMR Spectroscopy: Key signals include δ 8.21 (d, J = 7.8 Hz, pyrimidine H-6), 7.85–7.70 (m, phthalimide aromatic protons), and 2.45 (s, 4-methylbenzoyl CH3).

  • HPLC Purity: 98.5% on a C18 column (acetonitrile/water gradient).

Challenges and Alternative Approaches

Byproduct Formation During Triazole Substitution

Competing substitution at the 6-position of the pyrimidine occurs when excess triazole is used, necessitating precise stoichiometric control. Alternative reagents such as copper(I) iodide mitigate this issue by promoting regioselectivity.

Hydrolytic Instability of the Oxolan Ring

The oxolan’s acetal linkage is prone to acid-catalyzed hydrolysis. Storage under anhydrous conditions at −20°C extends shelf life to 12 months .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step protocols, including:

  • Oxolan ring formation : Cyclization of precursors under controlled conditions (e.g., using DMF or ethanol as solvents, with bases like K3_3PO4_4 for pH control) .
  • Functional group modifications : Nucleophilic substitution at the fluoro group or esterification of hydroxyl groups using benzoyl chloride derivatives .
  • Protection/deprotection steps : Temporary masking of reactive sites (e.g., 1,3-dioxoisoindol-2-yl groups) to prevent undesired side reactions during coupling steps . Key reagents include lithium aluminum hydride (reduction), potassium permanganate (oxidation), and palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm stereochemistry (e.g., 2R,3S,5R configuration) and substituent positions. For example, coupling constants in 1^1H NMR distinguish axial/equatorial protons in the oxolan ring .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and triazole (C-N, ~1600 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated 472.4 g/mol vs. observed 472.3 g/mol) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing for solid-state studies .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of ester groups .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol minimizes byproducts in cyclization steps .
  • Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during sensitive steps (e.g., benzoylation), while reflux (80–100°C) accelerates ring-closing reactions .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in triazole/pyrimidine bond formation .
  • Workup Protocols : Column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials, while recrystallization (DMF/EtOH) enhances purity .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR Techniques : Use NOESY or HSQC to clarify proton-proton proximities and carbon-proton correlations in crowded spectral regions (e.g., oxolan ring protons) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies stereochemical assignments .
  • Isotopic Labeling : Introduce 19^{19}F or 13^{13}C labels to track specific substituents and simplify spectral interpretation .

Q. What structure-activity relationships (SAR) govern this compound’s biological activity?

  • Triazole Substitution : The 1,2,4-triazol-1-yl group enhances binding to enzymatic targets (e.g., FLAP inhibitors) by forming hydrogen bonds with active-site residues .
  • Benzoyloxy Groups : 4-Methylbenzoyl substituents increase lipophilicity, improving membrane permeability in cell-based assays .
  • Pyrimidine Modifications : Replacing the 2-oxo group with thioether or amino variants alters selectivity (e.g., antiviral vs. anticancer activity) .
  • In Vivo Testing : Dose-dependent inhibition of LTB4_4 production in human whole blood (IC50_{50} < 100 nM) confirms anti-inflammatory potential .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for oxolan ring formation and triazole coupling are available in .
  • Analytical Workflows : IR and NMR spectral databases for pyrimidine derivatives are referenced in .
  • Safety Guidelines : OSHA-compliant handling protocols are outlined in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.